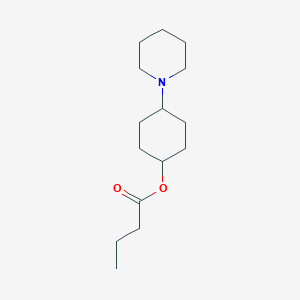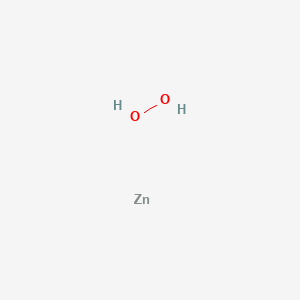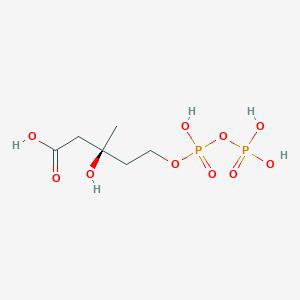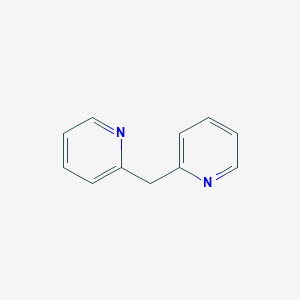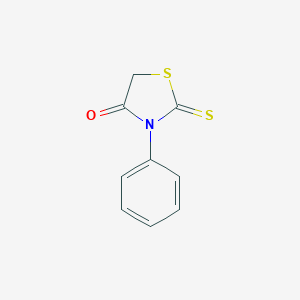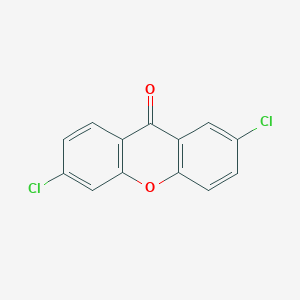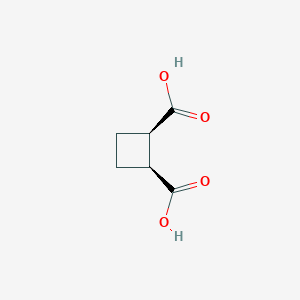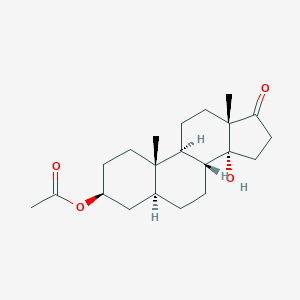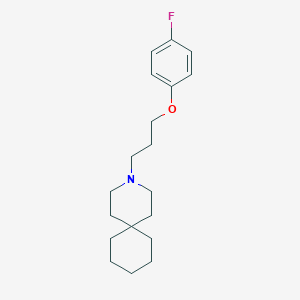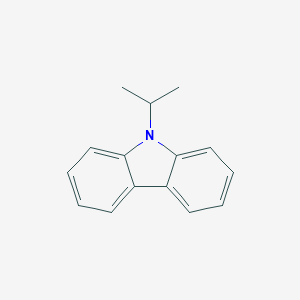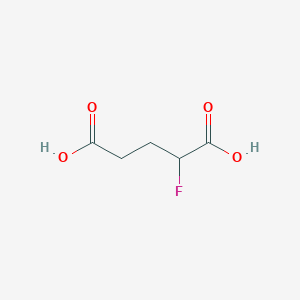
2-Fluoroglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroglutaric acid (2-FG) is a fluorinated derivative of glutaric acid, which is a dicarboxylic acid. It is a white crystalline powder that is soluble in water and has a molecular weight of 147.07 g/mol. 2-FG has been found to have potential applications in scientific research due to its unique properties, including its ability to inhibit enzymes and modulate metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Fluoroglutaric acid involves its inhibition of enzymes involved in the tricarboxylic acid cycle. Specifically, it inhibits the activity of succinate dehydrogenase and fumarate hydratase, which are involved in the conversion of succinate to fumarate and the conversion of fumarate to malate, respectively. This inhibition can lead to changes in cellular metabolism and energy production.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Fluoroglutaric acid depend on the specific metabolic pathways and enzymes that are affected by its inhibition. Inhibition of succinate dehydrogenase can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have various effects on cellular function. Inhibition of fumarate hydratase can lead to an accumulation of fumarate, which has been shown to have various effects on cellular metabolism, including activation of hypoxia-inducible factor (HIF) signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Fluoroglutaric acid in lab experiments is its ability to selectively inhibit specific enzymes involved in metabolic pathways. This can allow researchers to study the effects of specific metabolic pathways on cellular function. However, one limitation of using 2-Fluoroglutaric acid is its potential toxicity at high concentrations, which can affect cellular viability and function.
Orientations Futures
There are several potential future directions for research involving 2-Fluoroglutaric acid. One area of interest is the role of 2-Fluoroglutaric acid in cancer metabolism, as several studies have suggested that inhibition of fumarate hydratase by 2-Fluoroglutaric acid can lead to anti-tumor effects. Another area of interest is the development of 2-Fluoroglutaric acid analogs with improved selectivity and potency for specific enzymes and metabolic pathways. Additionally, further research is needed to determine the optimal concentrations and conditions for using 2-Fluoroglutaric acid in lab experiments.
Méthodes De Synthèse
2-Fluoroglutaric acid can be synthesized through various methods, including fluorination of glutaric acid and oxidative decarboxylation of 2-fluorosuccinic acid. The latter method is preferred due to its higher yield and selectivity. In this method, 2-fluorosuccinic acid is oxidized using a suitable oxidant, such as potassium permanganate or hydrogen peroxide, to produce 2-Fluoroglutaric acid.
Applications De Recherche Scientifique
2-Fluoroglutaric acid has been found to have potential applications in scientific research, particularly in the fields of biochemistry and metabolism. It has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, such as succinate dehydrogenase and fumarate hydratase. This inhibition can lead to changes in cellular metabolism and energy production.
Propriétés
Numéro CAS |
1578-67-2 |
|---|---|
Nom du produit |
2-Fluoroglutaric acid |
Formule moléculaire |
C5H7FO4 |
Poids moléculaire |
150.1 g/mol |
Nom IUPAC |
2-fluoropentanedioic acid |
InChI |
InChI=1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) |
Clé InChI |
BBEYGPGFCBBSDN-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)F |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)F |
Autres numéros CAS |
1578-67-2 |
Synonymes |
2-Fluoroglutaric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



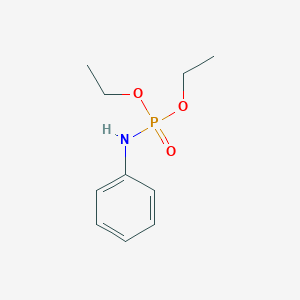
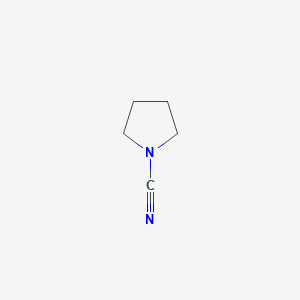
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)
